molecular formula C11H10N2O2 B3059129 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one CAS No. 94507-28-5

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one

Cat. No.: B3059129
CAS No.: 94507-28-5
M. Wt: 202.21 g/mol
InChI Key: ZFCCYAGCTGKQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one (CAS 94507-28-5) is a tricyclic organic compound featuring a quinazolinone core fused with a dihydro-1,3-oxazine ring. Quinazolinones represent a privileged scaffold in medicinal chemistry with a wide spectrum of documented biological activities, notably as investigational anticancer agents . Recent scientific literature highlights that closely related structural analogs, specifically 3,4-dihydro-2 H -[1,4]oxazino[2,3- f ]quinazolin derivatives, have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) . These inhibitors are a prominent class of targeted therapy, showing significant antiproliferative activities against non-small cell lung cancer (NSCLC) cell lines, including those with specific resistance mutations . Furthermore, historical research on the parent chemical class has demonstrated that certain 1-benzylidene derivatives of this compound exhibit remarkable inhibitory activity against protein-tyrosine kinases in human colon carcinoma cells, underscoring the long-standing research interest in this chemotype for oncology drug discovery . The versatility of the quinazolinone nucleus makes this compound a valuable building block for the design and development of novel small-molecule inhibitors targeting various kinases and other enzymes involved in disease pathways. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]oxazino[2,3-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-4-1-2-5-9(8)12-11-13(10)6-3-7-15-11/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCCYAGCTGKQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538867
Record name 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94507-28-5
Record name 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinazoline derivatives with suitable reagents to form the oxazine ring. For instance, the alkylation of quinazoline-4(3H)-thione with 4-bromobut-1-ene and cinnamyl chloride, followed by reaction with iodine and bromine, can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-4(3H)-one derivatives, while reduction could produce various reduced forms of the oxazine ring.

Scientific Research Applications

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazino[2,3-b]quinazolin-6(2H)-ones

  • Core Structure: Replaces the oxazine oxygen with sulfur, forming a thiadiazine ring fused to quinazolinone.
  • Synthesis: Prepared via cyclocondensation of 3-(bromoacetyl)coumarins with 3-amino-2-mercapto-3H-quinazolin-4-one under microwave or conventional heating (K₂CO₃ catalysis). Yields exceed 80% under optimized conditions .
  • Applications: Limited bioactivity data available, but sulfur-containing heterocycles often exhibit enhanced binding to metalloenzymes .

Oxadiazino[2,3-b]quinazolin-6(2H)-ones

  • Core Structure : Contains an additional nitrogen atom in the oxadiazine ring.
  • Synthesis: Generated from 3-amino-2-hydrazinoquinazolin-4-one and aldehydes via reflux in ethanol. Reaction monitoring via TLC revealed multiple products, indicating competing pathways .
  • Reactivity : The nitrogen-rich structure may increase susceptibility to electrophilic attack, altering metabolic pathways compared to oxazine derivatives.

1,4-Oxazino[2,3,4-ij]quinolines

  • Core Structure: Features a quinoline fused to a 1,4-oxazine ring.
  • Stability: Demonstrates higher resistance to electron impact in mass spectrometry compared to 1,3-oxazino isomers. Molecular ion ([M]⁺•) intensities are significantly stronger, suggesting greater stability .
  • Fragmentation: Elimination begins with CO loss, contrasting with CO₂ elimination in 1,3-oxazino analogs. Substituents like α-dimethyl groups reduce [M]⁺• intensity due to methyl radical loss .

Benzoquinazolinones (e.g., Benzoquinazolinone 12)

  • Core Structure: Benzene ring fused to quinazolinone, with a pyridinylmethyl substituent.
  • Bioactivity : Exhibits high functional potency as a cholesterol acyltransferase inhibitor, attributed to extended aromatic stacking and substituent flexibility .

3,4-Dihydropyrano[4,3-b]pyran-5(2H)-ones

  • Core Structure: Oxygen-rich fused pyran rings instead of nitrogen-containing quinazolinone.
  • Synthesis: Asymmetric organocatalytic [3+3] annulation yields enantioselective products with anti-inflammatory and analgesic activities .
  • Bioactivity: Acts as a cholesterol acyltransferase inhibitor, similar to quinazolinones, but with stereochemical variability influencing potency .

Data Tables

Key Research Findings

  • Synthetic Efficiency: Microwave-assisted synthesis (e.g., thiadiazino derivatives) offers higher yields and shorter reaction times than conventional methods .
  • Stability Trends: 1,4-Oxazino systems exhibit superior mass spectral stability over 1,3-oxazino analogs due to reduced ring strain .
  • Bioactivity Correlation: Quinazolinone derivatives with extended aromatic systems (e.g., benzoquinazolinones) show enhanced enzyme inhibition, suggesting substituent engineering as a strategy for optimization .

Biological Activity

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound generally involves the condensation of various aromatic aldehydes with appropriate amines or other heterocyclic precursors. For instance, one study reported the synthesis through reactions involving 1-benzylidene derivatives and phenylhydrazono compounds, yielding several derivatives with notable biological activity against human colon carcinoma cells .

Anticancer Activity

One of the most significant findings regarding the biological activity of this compound is its inhibitory effect on protein-tyrosine kinases . In vitro studies demonstrated that certain derivatives exhibited remarkable inhibitory activity against SW-620 human colon carcinoma cells. Notably, compounds derived from this structure showed IC50 values indicating potent anticancer properties .

Antioxidant Activity

Research has also indicated that derivatives of this compound possess antioxidant properties . A study explored the effects of various synthesized derivatives on superoxide dismutase activity under conditions of nitrosative stress. The results showed that certain esters and amides derived from this compound exhibited significant antioxidant activity, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Cytotoxicity Studies

A detailed cytotoxicity study evaluated the antiproliferative effects of several derivatives against different human cancer cell lines. The compounds were tested using an MTT assay to determine their IC50 values. For example:

CompoundCell LineIC50 (µM)
Compound 8HL-60 (leukemia)19.0
Compound 10NCI H292 (lung carcinoma)42.1
Compound 12HT29 (colon carcinoma)28.0

These results indicate that specific derivatives exhibit moderate to high cytotoxicity against particular cancer cell lines, highlighting their potential as anticancer agents .

Study on Protein-Tyrosine Kinase Inhibition

In a pivotal study published in Journal of Medicinal Chemistry, researchers synthesized multiple derivatives of this compound and assessed their ability to inhibit protein-tyrosine kinases. The findings revealed that compounds such as 8 and 10 significantly inhibited kinase activity in vitro, which is crucial for cancer cell proliferation and survival .

Antioxidant Mechanism Exploration

Another notable study investigated the mechanism of antioxidant action in derivatives of this compound under nitrosative stress conditions. The research provided insights into how these compounds could potentially mitigate damage caused by reactive nitrogen species in cellular environments. The most effective derivative was identified as having a benzyl ester structure, which exhibited superior antioxidant activity compared to other tested compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one
Reactant of Route 2
3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.